

An In-depth Technical Guide to Fmoc-Trp-OPfp: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: *Fmoc-Trp-OPfp*

Cat. No.: *B557248*

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This technical guide provides comprehensive information on N- α -(9-Fluorenylmethoxycarbonyl)-L-tryptophan pentafluorophenyl ester (**Fmoc-Trp-OPfp**), a critical reagent in solid-phase peptide synthesis (SPPS). Below, you will find its chemical properties, detailed experimental protocols for its use, and a visual representation of its application in peptide chain elongation.

Physicochemical Properties

Fmoc-Trp-OPfp is a pre-activated form of the amino acid tryptophan, designed for efficient incorporation into peptide sequences. The pentafluorophenyl (Pfp) ester is a highly reactive activating group, facilitating rapid and efficient peptide bond formation.^[1] It is important to distinguish between the standard **Fmoc-Trp-OPfp** and its Boc-protected variant, Fmoc-Trp(Boc)-OPfp, which carries a tert-butoxycarbonyl (Boc) protecting group on the indole side chain to prevent potential side reactions.

Property	Fmoc-Trp-OPfp	Fmoc-Trp(Boc)-OPfp
Molecular Formula	C ₃₂ H ₂₁ F ₅ N ₂ O ₄ [2] [3]	C ₃₇ H ₂₉ F ₅ N ₂ O ₆ [4] [5]
Molecular Weight	592.51 g/mol [2] [3]	692.63 g/mol [5] [6]
CAS Number	86069-87-6 [2]	18111-44-4 [4]
Appearance	White to off-white powder	White to light yellow powder
Purity	Typically ≥98.0% [2]	Typically ≥95.0% (HPLC) [5]

Experimental Protocols

The use of Fmoc-amino acid pentafluorophenyl esters is a cornerstone of modern Fmoc-based solid-phase peptide synthesis. The high reactivity of the Pfp ester allows for rapid coupling times and can minimize racemization.[\[4\]](#) The following is a generalized protocol for the incorporation of **Fmoc-Trp-OPfp** into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-Trp-OPfp**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM)
- 1-Hydroxybenzotriazole (HOBr) (optional, as a catalyst)[\[1\]](#)
- Solid-phase peptide synthesis vessel

Protocol for a Single Coupling Cycle:

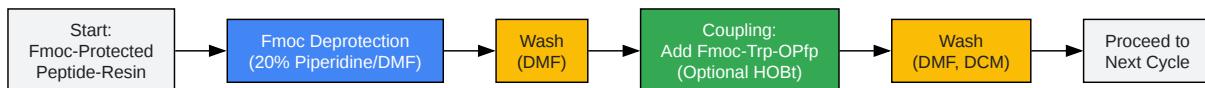
- Fmoc Deprotection:

- To the Fmoc-protected peptide-resin in the reaction vessel, add a solution of 20% piperidine in DMF.
- Agitate the mixture for 5-10 minutes at room temperature to ensure complete removal of the Fmoc protecting group.[4]
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1]
- Coupling of **Fmoc-Trp-OPfp**:
 - In a separate vial, dissolve 3-5 equivalents of **Fmoc-Trp-OPfp** in DMF.[1]
 - (Optional) To enhance the reaction rate, 1-hydroxybenzotriazole (HOBr) can be added to the solution (3-5 equivalents).[1]
 - Add the **Fmoc-Trp-OPfp** solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature. The coupling time can vary from 1 to 2 hours, and completion can be monitored using a Kaiser test.[7]
- Washing:
 - Once the coupling reaction is complete (indicated by a negative Kaiser test), drain the reaction solution.
 - Wash the resin extensively with DMF (at least 3 times) to remove any unreacted reagents and byproducts.[1]
 - Perform a final wash with DCM (at least 3 times) and dry the resin under vacuum if the synthesis is to be paused.[1]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

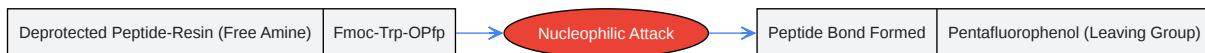
Logical Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the application of **Fmoc-Trp-OPfp** in solid-phase peptide synthesis.



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Caption: Workflow for a single coupling cycle in Fmoc-SPPS using **Fmoc-Trp-OPfp**.



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Caption: Mechanism of peptide bond formation using **Fmoc-Trp-OPfp**.

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